molecular formula C9H14ClN3O2 B13482793 methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

Cat. No.: B13482793
M. Wt: 231.68 g/mol
InChI Key: YSHQWEZZTACKJG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound may also interact with various receptors and proteins, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H

InChI Key

YSHQWEZZTACKJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1CC(CC2)N.Cl

Origin of Product

United States

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